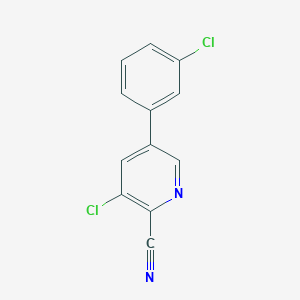

3-Chloro-5-(3-chlorophenyl)picolinonitrile

Cat. No. B8717103

M. Wt: 249.09 g/mol

InChI Key: DYUOYBIHGUNMQN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09145366B2

Procedure details

A 20 L reactor equipped with a mechanical stirrer, dip tube, thermometer and nitrogen inlet was charged with (3-chlorophenyl)boronic acid (550 g, 3.52 mol), 3,5-dichloro-2-cyanopyridine (639 g, 3.69 mol), K2CO3 (5.5 g, 40 mmol), [1,1′-bis(diphenyphosphino)ferrocene]dichloro-palladium(II) [PdCl2(dppf)] (11.5 g, 140 mmol), and dimethylformamide (3894 g, 4.125 L). The reaction solution was agitated and purged with nitrogen through the dip-tube for 30 minutes. Degassed water (413 g) was then charged to the reaction mixture while maintaining a temperature of less than 50° C. 25 hours. The reaction was determined to be complete due to the disappearance of 3,5-dichloro-2-cyanopyridine as measured by TLC analysis using ethyl acetate/methanol (4:1) as the mobile phase and UV 435 nm to visualize the reaction components. The reaction solution was then cooled to 5° C. and charged with heptane (940 g, 1.375 L) and agitated for 30 minutes. Water (5.5 L) was charged and the mixture was further agitated for 1 hour as the temperature was allowed to rise to 15° C. The solid product was isolated by filtration and washed with water (5.5 L) followed by heptane (18881 g, 2750 ML). The resulting cake was air dried under vacuum for 18 hours and then triturated with a mixture of 2-propanol (6908 g, 8800 mL0 and heptane (1 g, 2200 mL0 at 50° C. for 4 hours, cooled to ambient temperature and then agitated at ambient temperature for 1 hour. The product was then isolated by filtration and washed with cold 2-propanol (3450 g, 4395 mL) followed by heptane (3010 g, 4400 mL). The resulting solid was dried under high vacuum at 40° C. for 64 hours to afford 565.9 g (65% yield) of the desired product as a beige solid. Purity by HPLC was 98.3. 1H NMR (DMSO-d6) δ 9.12 (d, 1H), 8.70 (d, 1H), 8.03 (t, 1H) 7.88 (m, 1H), and 7.58 (m, 2H).

Quantity

11.5 g

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.[Cl:11][C:12]1[C:13]([C:19]#[N:20])=[N:14][CH:15]=[C:16](Cl)[CH:17]=1.CN(C)C=O.CCCCCCC>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C([O-])([O-])=O.[K+].[K+].O>[Cl:1][C:2]1[CH:3]=[C:4]([C:16]2[CH:17]=[C:12]([Cl:11])[C:13]([C:19]#[N:20])=[N:14][CH:15]=2)[CH:5]=[CH:6][CH:7]=1 |f:4.5.6.7,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

550 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1)B(O)O

|

|

Name

|

|

|

Quantity

|

639 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=NC=C(C1)Cl)C#N

|

|

Name

|

|

|

Quantity

|

4.125 L

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

11.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

|

|

Name

|

|

|

Quantity

|

5.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

1.375 L

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

5.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction solution was agitated

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 20 L reactor equipped with a mechanical stirrer, dip tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with nitrogen through the dip-tube for 30 minutes

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Degassed water (413 g) was then charged to the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining a temperature of less than 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

25 hours

|

|

Duration

|

25 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction components

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

agitated for 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was further agitated for 1 hour as the temperature

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to 15° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid product was isolated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (5.5 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum for 18 hours

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

triturated with a mixture of 2-propanol (6908 g, 8800 mL0 and heptane (1 g, 2200 mL0 at 50° C. for 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to ambient temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

agitated at ambient temperature for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was then isolated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold 2-propanol (3450 g, 4395 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solid was dried under high vacuum at 40° C. for 64 hours

|

|

Duration

|

64 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C#N)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 565.9 g | |

| YIELD: PERCENTYIELD | 65% | |

| YIELD: CALCULATEDPERCENTYIELD | 64.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |